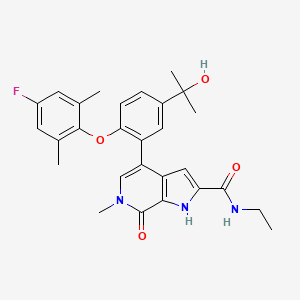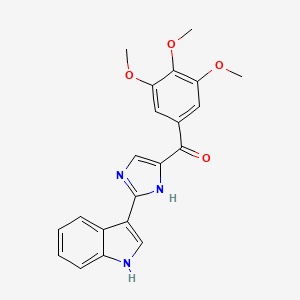
ACT-462206
Vue d'ensemble
Description
ACT-462206 est un antagoniste dual des récepteurs de l'orexine qui a été étudié pour son utilisation potentielle dans le traitement de l'insomnie. Il agit en inhibant les effets stimulants des peptides de l'orexine aux récepteurs de l'orexine 1 et de l'orexine 2, qui jouent un rôle crucial dans la régulation de l'éveil .
Applications De Recherche Scientifique
Chemistry: Used as a research tool to study orexin receptors and their role in sleep regulation.
Biology: Investigated for its effects on sleep patterns and wakefulness in animal models.
Medicine: Explored as a potential treatment for insomnia and other sleep disorders. .
Industry: Utilized in the development of new therapeutic agents targeting orexin receptors.
Mécanisme D'action
Target of Action
ACT-462206 is a dual orexin receptor antagonist . Its primary targets are the Orexin 1 and Orexin 2 receptors . These receptors are widely expressed in various regions of the brain and play a crucial role in maintaining wakefulness .
Mode of Action
This compound inhibits the stimulating effects of the orexin peptides at both the Orexin 1 and 2 receptors . It binds to these receptors with IC50s of 60nM for Orexin 1 and 11nM for Orexin 2 . This interaction results in decreased wakefulness and increased non-rapid eye movement (non-REM) and REM sleep .
Biochemical Pathways
The orexin system, which includes Orexin 1 and Orexin 2 receptors, is involved in the regulation of sleep and wakefulness . By antagonizing these receptors, this compound affects the orexin system and thereby influences sleep patterns .
Pharmacokinetics
This compound is orally active and exhibits brain penetration properties . In humans, the sedative effects of this compound begin 45 minutes after oral administration and dissipate within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration .
Result of Action
This compound produces dose-dependent sedative effects and is generally well tolerated . It decreases wakefulness and increases non-REM and REM sleep while maintaining natural sleep architectures . It also shows anxiolytic-like properties in rodents without affecting cognition and motor function .
Analyse Biochimique
Biochemical Properties
ACT-462206 inhibits the stimulating effects of the orexin peptides at both the orexin 1 and 2 receptors . It has IC50 values of 60 nM for Orexin 1 and 11 nM for Orexin 2 . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.
Cellular Effects
This compound decreases wakefulness and increases non-rapid eye movement (non-REM) and REM sleep while maintaining natural sleep architectures in rat and dog electroencephalography/electromyography (EEG/EMG) experiments . This indicates that this compound can influence cell function by modulating the activity of orexin receptors, which play a crucial role in sleep/wake regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, thereby inhibiting the stimulating effects of the orexin peptides This results in decreased wakefulness and increased sleep
Temporal Effects in Laboratory Settings
In humans, the sedative effects of this compound began 45 minutes after oral administration, and dissipated within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration , suggesting that the compound has a long half-life in the body.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to be dose-dependent
Méthodes De Préparation
La synthèse de l'ACT-462206 implique un processus de réaction en plusieurs étapes. Les étapes clés comprennent :
- Réaction avec la triéthylamine et l'ester éthylique de l'acide chloroformique dans le dichlorométhane à 20 °C pendant 1 heure.
- Traitement avec du chlorure d'hydrogène dans le 1,4-dioxane à 20 °C pendant 1 heure.
- Réaction finale avec la N-éthyl-N,N-diisopropylamine dans l'acétonitrile à 20 °C pendant 15 heures .
Analyse Des Réactions Chimiques
ACT-462206 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions détaillés ne soient pas largement documentés.
Réduction : Semblable à l'oxydation, des réactions de réduction peuvent se produire mais ne sont pas décrites en détail.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses groupes sulfonamide et pyrrolidinecarboxamide.
Applications de la recherche scientifique
Chimie : Utilisé comme outil de recherche pour étudier les récepteurs de l'orexine et leur rôle dans la régulation du sommeil.
Biologie : Étudié pour ses effets sur les schémas de sommeil et l'éveil chez les modèles animaux.
Médecine : Exploré comme traitement potentiel pour l'insomnie et autres troubles du sommeil. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'orexine.
Mécanisme d'action
This compound exerce ses effets en antagonisant les récepteurs de l'orexine 1 et de l'orexine 2. Ces récepteurs sont impliqués dans la régulation de l'éveil et de l'excitation. En inhibant ces récepteurs, this compound diminue l'éveil et augmente le sommeil non paradoxal et le sommeil paradoxal, tout en maintenant les architectures naturelles du sommeil .
Comparaison Avec Des Composés Similaires
ACT-462206 est unique par rapport aux autres antagonistes duaux des récepteurs de l'orexine en raison de ses affinités de liaison spécifiques et de son profil pharmacocinétique. Des composés similaires comprennent :
Almorexant : Un autre antagoniste dual des récepteurs de l'orexine étudié pour le traitement de l'insomnie.
SB-649868 : Un composé présentant des propriétés antagonistes des récepteurs de l'orexine similaires.
Suvorexant : Un médicament approuvé pour l'insomnie qui cible également les récepteurs de l'orexine.
This compound se distingue par son profil pharmacodynamique favorable et sa capacité à maintenir les architectures naturelles du sommeil sans affecter significativement les fonctions cognitive et motrice .
Propriétés
IUPAC Name |
(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQGZOBHSVTAQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361321-96-1 | |
| Record name | ACT-462206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-462206 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)





![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)


![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
